molecular formula C21H23N3O5S2 B381630 ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate CAS No. 473705-11-2

ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B381630
CAS No.: 473705-11-2
M. Wt: 461.6g/mol
InChI Key: VSPVKBZENHXSEH-UHFFFAOYSA-N
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Description

The compound ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate is a multifunctional heterocyclic molecule featuring:

  • A 4,5-dimethylthiophene-3-carboxylate core.
  • A thioureido group (-NH-CS-NH-) linked to a methanoisoindolyl acetyl moiety (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl).
  • An ethyl ester group at position 2 of the thiophene ring.

This structure combines electron-withdrawing (ester, dioxo) and electron-donating (methyl) groups, along with a rigid bicyclic methanoisoindolyl system, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-4-29-20(28)14-9(2)10(3)31-17(14)23-21(30)22-13(25)8-24-18(26)15-11-5-6-12(7-11)16(15)19(24)27/h5-6,11-12,15-16H,4,7-8H2,1-3H3,(H2,22,23,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVKBZENHXSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Replacing toluene with DMF accelerates the thioureido formation but reduces yield due to side reactions (e.g., ester hydrolysis). Optimal temperatures range from 100–110°C; higher temperatures promote decomposition.

Purification Techniques

Column chromatography (SiO2_2, ethyl acetate/hexane 1:3) resolves impurities from unreacted starting materials. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Comparative Analysis of Alternative Routes

An alternative approach involves pre-forming the thiourea derivative before acetylating the methanoisoindole. However, this method suffers from lower regioselectivity (<50% yield) due to competing O-acylation.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer during exothermic steps (e.g., Diels-Alder reaction). Catalytic triethylamine recovery via distillation reduces costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 2-({[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Thiophene Derivatives

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
  • Structure : Benzo[b]thiophene core with 3-methyl, 5-hydroxy, and 4,7-dioxo substituents.
  • Synthesis : Acetylation using acetic anhydride and boron trifluoride diethyl etherate (73% yield).
  • Physical Properties : Melting point (mp) 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (dioxo).
  • Key Differences: Lacks the thioureido and methanoisoindolyl groups, resulting in simpler electronic and steric profiles.
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (1b)
  • Structure : 3-Phenyl-substituted benzo[b]thiophene with triacetoxy groups.
  • Synthesis : Similar to 1a but with phenyl substitution (94% yield).
  • Physical Properties : mp 174–178°C; IR peaks at 1774 cm⁻¹ (ester) and 1721 cm⁻¹ (acetyl).
  • Key Differences: The phenyl group enhances steric bulk compared to the methyl group in 1a, while the target compound’s methanoisoindolyl system introduces additional rigidity.

Thioureido and Cyanoacetamido Derivatives

Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)
  • Structure: Features a cyanoacrylamido group instead of thioureido.
  • Synthesis: Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes (72–94% yields).
  • Bioactivity : Demonstrated antioxidant and anti-inflammatory activities .

Tetrahydrobenzo[b]thiophene Analogues

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Structure : Tetrahydrobenzo[b]thiophene core with ethoxy and hydroxyphenyl substituents.
  • Synthesis : Multicomponent Petasis reaction in HFIP solvent (22% yield).

Structural and Functional Implications

Electronic and Steric Effects

  • Thioureido vs. Cyanoacetamido: The thioureido group (-NH-CS-NH-) in the target compound may enhance hydrogen-bonding capacity and metal coordination compared to the cyano group in 3a–3k, which is electron-withdrawing and polar .
  • Methanoisoindolyl System: This bicyclic moiety introduces steric hindrance and rigidity, contrasting with the planar phenyl or methyl groups in 1a and 1b .

Spectral Comparisons

  • NMR Analysis: Similar to compounds in , the target compound’s ¹H NMR would show distinct shifts in regions corresponding to the methanoisoindolyl and thioureido groups, while the 4,5-dimethylthiophene core may exhibit predictable splitting patterns .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield Notable Properties
Target Compound 4,5-Dimethylthiophene Thioureido, Methanoisoindolyl [Data Unavailable] [Unreported] High polarity, rigid bicyclic system
1a Benzo[b]thiophene 3-Methyl, 5-OH, 4,7-dioxo 153–156 73% Electron-deficient core
1b Benzo[b]thiophene 3-Phenyl, triacetoxy 174–178 94% Steric bulk from phenyl
3a–3k 4,5-Dimethylthiophene Cyanoacrylamido, substituted phenyl Varies 72–94% Antioxidant, anti-inflammatory
6o Tetrahydrobenzo[b]thiophene Ethoxy, hydroxyphenyl [Unreported] 22% Flexible saturated core

Biological Activity

Ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including a thiourea moiety and a thiophene ring. Its molecular formula is C₁₈H₁₉N₃O₄S₂, and it possesses significant structural complexity which may influence its biological activity.

PropertyValue
Molecular Weight385.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log PNot available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study on related isoindole derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Efficacy Against Bacteria : this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound:

  • In vitro Studies : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with the compound .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : It potentially inhibits enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) : The generation of ROS may contribute to its anticancer effects by damaging cellular components.

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